3-(4-(methylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS/c1-25-20-12-9-17(10-13-20)11-14-21(24)22-16-19-8-5-15-23(19)18-6-3-2-4-7-18/h2-4,6-7,9-10,12-13,19H,5,8,11,14-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOLLOJQXDTSIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NCC2CCCN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 1-phenylpyrrolidine-2-methanol, which can be achieved through the reduction of the corresponding ketone using a reducing agent such as sodium borohydride. The next step involves the formation of the amide bond by reacting the intermediate with 3-(4-(methylthio)phenyl)propanoic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-(methylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Corresponding amine
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
3-(4-(methylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-(methylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(methylthio)phenyl)propanoic acid
- 1-phenylpyrrolidine-2-methanol
- N-((1-phenylpyrrolidin-2-yl)methyl)propanamide
Uniqueness
3-(4-(methylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide stands out due to its unique combination of a methylthio-substituted phenyl ring and a pyrrolidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
3-(4-(methylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide, a compound with the CAS number 1797899-22-9, has garnered attention in the scientific community due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A methylthio group attached to a phenyl ring.
- A pyrrolidine ring linked via an amide bond.
Molecular Formula: CHNOS
Molecular Weight: 354.5 g/mol
Biological Activities
Research indicates that 3-(4-(methylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide exhibits various biological activities, primarily focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
In vitro studies have demonstrated that this compound shows significant antimicrobial activity against a range of pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent. The specific mechanisms by which it exerts these effects include disruption of microbial cell membranes and inhibition of bacterial enzyme activity.
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer properties. It is hypothesized to induce apoptosis in cancer cells through various pathways, including:
- Cell cycle arrest: The compound may interfere with cell cycle progression.
- Induction of oxidative stress: Leading to cellular damage and apoptosis.
The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets within cells, potentially modulating enzyme activity or receptor signaling pathways. This interaction could lead to altered cellular processes that favor therapeutic outcomes.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy:
A study evaluated the antimicrobial efficacy of the compound against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) demonstrating effective inhibition of bacterial growth, suggesting its potential use in treating bacterial infections . -
Anticancer Activity Assessment:
In another research effort, the compound was tested on various cancer cell lines. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, indicating promising anticancer properties . -
Mechanistic Insights:
Further investigations into its mechanism revealed that the compound may activate apoptotic pathways in cancer cells, leading to increased rates of programmed cell death .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-(4-(methylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide, a comparison with structurally similar compounds can be insightful.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(4-(methylthio)phenyl)propanoic acid | Methylthio group | Moderate antimicrobial |
| N-((1-phenylpyrrolidin-2-yl)methyl)propanamide | Pyrrolidine ring | Limited anticancer activity |
Q & A
Q. Basic
- NMR spectroscopy : Analyze aromatic protons (δ 6.8–7.5 ppm for methylthiophenyl) and pyrrolidine methylene groups (δ 2.5–3.5 ppm) .
- IR spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and methylthio C-S vibrations (~700 cm⁻¹) .
- Mass spectrometry : Use ESI-MS to verify molecular ion peaks and rule out byproducts .
What mechanisms of action are hypothesized for this compound, and how can they be tested?
Basic
Preliminary data suggest mechanisms similar to analogs, such as:
- Enzyme inhibition : Test via fluorescence-based enzymatic assays (e.g., mycobacterial enoyl-ACP reductase).
- Receptor binding : Use surface plasmon resonance (SPR) to measure affinity for target proteins .
Advanced : Perform RNA-seq profiling in treated bacterial cells to identify dysregulated pathways (e.g., cell wall synthesis) .
How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Q. Advanced
- Pyrrolidine ring modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance membrane penetration.
- Methylthiophenyl substitution : Replace with sulfone or sulfoxide groups to improve solubility and metabolic stability .
Validation : Compare MICs and cytotoxicity (e.g., HepG2 cell assays) of derivatives .
What experimental strategies resolve contradictions in biological activity data across studies?
Q. Advanced
- Standardize assay conditions : Control pH, inoculum size, and solvent (e.g., DMSO ≤1% v/v) to minimize variability .
- Orthogonal assays : Confirm antimicrobial activity with intracellular infection models (e.g., macrophages infected with M. tuberculosis) .
How can researchers evaluate the compound’s pharmacokinetic properties?
Q. Advanced
- Solubility : Use HPLC-UV to measure solubility in biorelevant media (FaSSIF/FeSSIF).
- Metabolic stability : Perform microsomal incubation assays (human/rat liver microsomes) with LC-MS analysis to identify metabolites .
- Plasma protein binding : Employ ultrafiltration followed by LC-MS quantification .
What computational methods predict target binding modes?
Q. Advanced
- Molecular docking : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., DNA gyrase). Validate with MM-PBSA binding energy calculations .
- MD simulations : Run 100-ns simulations to assess binding stability in explicit solvent .
How can toxicity and off-target effects be systematically profiled?
Q. Advanced
- In vitro toxicity : Screen against HEK293 cells using MTT assays (IC₅₀ >10 µg/mL is desirable) .
- hERG channel inhibition : Use patch-clamp electrophysiology to assess cardiac risk .
- Transcriptomic off-target analysis : Perform RNA interference screens to identify unintended pathways affected .
What strategies improve compound stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
